molecular formula C8H9ClN2OS B2379971 5-Chloro-2-(thiolan-3-yloxy)pyrimidine CAS No. 2175978-40-0

5-Chloro-2-(thiolan-3-yloxy)pyrimidine

Cat. No. B2379971
CAS RN: 2175978-40-0
M. Wt: 216.68
InChI Key: AUQBUIVFGVNQOU-UHFFFAOYSA-N
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Description

5-Chloro-2-(thiolan-3-yloxy)pyrimidine is a chemical compound with the molecular formula C8H9ClN2OS . It is listed in various chemical databases and is available for purchase from chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound can be found in chemical databases like PubChem . For a deeper understanding of the molecular structure of pyrimidine derivatives, spectroscopic details based on computational and antiviral activity studies can be referred .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in chemical databases like PubChem . For a broader understanding of the properties of pyrimidine derivatives, one can refer to comprehensive reviews .

Scientific Research Applications

Molecular Structure and Drug Synthesis

5-Chloro-2-(thiolan-3-yloxy)pyrimidine is significant in the field of molecular structure and drug synthesis. Pyrimidines are vital in biology and medicine, as seen in the study of the cation tautomerism and molecular recognition processes involving hydrogen bonding in pyrimidines (Rajam et al., 2017). Additionally, the synthesis of pyrimidine derivatives is crucial in creating anticancer drugs. For instance, a rapid synthesis method for 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an essential intermediate for small molecule anticancer drugs, was developed to enhance the drug production process (Jianlan Kou & Feiyi Yang, 2022). This highlights the compound's potential in facilitating the creation of effective cancer treatments.

Biological Evaluation and Antimicrobial Activity

This compound derivatives have been synthesized and evaluated for their potential antimicrobial activity, indicating their importance in combating microbial infections. For instance, certain pyrimidine derivatives revealed promising antimicrobial activity, thus holding potential for further exploration as therapeutic agents (H. Sayed et al., 2006).

Pharmacological Activity

The pyrimidine nucleus is a critical component of nucleic acids and vitamins, and derivatives of this compound possess a wide range of biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory activities (V. Rani et al., 2012). The diversity in biological activities of these derivatives underpins their potential in a wide array of pharmacological applications.

Anticancer Applications

Derivatives of this compound, such as Thiazolo[4,5-d]pyrimidine derivatives, have shown potential as therapeutic agents, especially in the development of anticancer drugs. These derivatives were evaluated for their anticancer activity against various human cancer cell lines, demonstrating their relevance in cancer treatment (L. Becan et al., 2022).

Optical Applications

This compound derivatives have promising applications in nonlinear optics (NLO) fields. A study on the optical exploration of thiopyrimidine derivatives revealed that these compounds exhibit larger NLO properties compared to standard molecules, indicating their potential for optoelectronic applications (A. Hussain et al., 2020).

Future Directions

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times . This suggests that there is ongoing research in this area, and future directions may include the development of new synthesis methods, exploration of different chemical reactions, and investigation of new applications in the field of medicine and biology.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Chloro-2-(thiolan-3-yloxy)pyrimidine are not fully understood. It is known that pyrimidine derivatives play a crucial role in various biochemical reactions . They interact with a range of enzymes, proteins, and other biomolecules, often through nucleophilic aromatic substitution processes

Cellular Effects

The cellular effects of this compound are currently unknown. Pyrimidine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name

5-chloro-2-(thiolan-3-yloxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2OS/c9-6-3-10-8(11-4-6)12-7-1-2-13-5-7/h3-4,7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQBUIVFGVNQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.